(3,5-dichlorophenyl) sulfamate
CAS No.:
Cat. No.: VC14021274
Molecular Formula: C6H5Cl2NO3S
Molecular Weight: 242.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5Cl2NO3S |
|---|---|
| Molecular Weight | 242.08 g/mol |
| IUPAC Name | (3,5-dichlorophenyl) sulfamate |
| Standard InChI | InChI=1S/C6H5Cl2NO3S/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3H,(H2,9,10,11) |
| Standard InChI Key | PCXZXPHWGGFCEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)OS(=O)(=O)N |
Introduction
Chemical Structure and Synthesis of (3,5-Dichlorophenyl) Sulfamate Derivatives
The core structure of (3,5-dichlorophenyl) sulfamate derivatives typically includes a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl scaffold substituted with a 3,5-dichlorophenyl group and a sulfamate ester (Figure 1). For example, compound 4b (3,5-dichloro-substituted variant) is synthesized via a multi-step protocol involving Huisgen cycloaddition and sulfamoylation .
Synthetic Pathway
The synthesis begins with the conversion of aniline derivatives (1) to azides (2) using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN₃) in acetonitrile. Subsequent copper-catalyzed azide-alkyne cycloaddition with 4-[(trimethylsilyl)ethynyl]phenol yields 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol intermediates (3a–m). Sulfamoylation of these intermediates with sulfamoyl chloride (generated in situ) produces the final sulfamate derivatives (4a–m) .
Key spectral data for intermediate 3j (3,5-dimethoxyphenyl variant) include:
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¹H NMR (DMSO): δ 9.67 (s, OH), 9.13 (s, triazole CH), 7.75–6.62 (aromatic protons), 3.86 (s, OCH₃) .
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¹³C NMR: δ 161.7 (C=O), 158.1–56.2 (aromatic and methoxy carbons) .
Structural Modifications
Substituents at the meta position of the terminal phenyl ring significantly influence STS inhibition. Halogen atoms (Cl, Br, I) enhance activity, while bulkier groups (e.g., isopropyl) reduce potency .
Pharmacological Profile: Steroid Sulfatase Inhibition
Enzymatic Activity
Compound 4b (3,5-dichloro-substituted) exhibits potent STS inhibition, with residual enzyme activity of 13.32 ± 0.67% at 0.5 μM (Table 1) . This surpasses fluorinated analogs (e.g., 5l, 17.34% residual activity), highlighting the importance of chlorine substituents.
Table 1. Residual STS Activity of Selected Sulfamate Derivatives
| Compound | Substituent | Residual Activity (%) |
|---|---|---|
| 4b | 3,5-diCl | 13.32 ± 0.67 |
| 4d | 3-I | 13.23 ± 0.66 |
| 5l | 3,5-diF | 17.34 ± 0.87 |
| 4m | 3,5-diI | 11.78 ± 0.59 |
Data sourced from enzymatic assays using MCF-7 cells .
Cellular and In Vivo Efficacy
In murine 67NR mammary carcinoma models, 4b and 5l demonstrated dose-dependent tumor growth suppression. At 50 mg/kg, 4b reduced tumor volume by 58% compared to controls, correlating with decreased serum estrogen levels due to STS inhibition .
Comparative Analysis with Fluorinated Analogs
Fluorinated derivatives (e.g., 5g, 5l) exhibit moderate STS inhibition but superior metabolic stability. For instance, 5l (3,5-difluoro) showed a plasma half-life of 6.2 hours in mice, compared to 4.8 hours for 4b . This trade-off between potency and pharmacokinetics underscores the need for tailored structural optimization.
Future Directions
Further research should prioritize:
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Toxicokinetic Studies: Assessing long-term safety in higher mammalian models.
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Structural Optimization: Balancing halogen substituents to enhance potency and stability.
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Clinical Translation: Evaluating efficacy in hormone receptor-positive breast cancer patients.
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